

LC-MS/MS method development for Benzo[pqr]tetraphen-3-ol analysis

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Compound of Interest

Compound Name: Benzo[pqr]tetraphen-3-ol-13C6

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LC-MS/MS Method for the Analysis of Benzo[pqr]tetraphen-3-ol


Application Note

Introduction

Benzo[pqr]tetraphen-3-ol is a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH), a metabolite of the parent PAH, Benzo[pqr]tetraphene. PAHs and their metabolites are of significant interest to researchers in environmental science, toxicology, and drug development due to their potential carcinogenic and mutagenic properties. The analysis of these compounds in complex matrices requires highly sensitive and selective analytical methods. This application note describes a robust and sensitive method for the quantification of Benzo[pqr]tetraphen-3-ol using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Benzo[pqr]tetraphen-3-ol

A summary of the key physicochemical properties of Benzo[pqr]tetraphen-3-ol is presented in the table below.

Property	Value
Chemical Formula	C ₂₀ H ₁₂ O
Molecular Weight	268.31 g/mol
Appearance	White to off-white solid
Solubility	Soluble in organic solvents like acetonitrile, methanol
Structure	 Chemical structure of Benzo[pqr]tetraphen-3-ol

Note: The exact appearance and solubility may vary based on purity.

Experimental

Materials and Reagents

- Benzo[pqr]tetraphen-3-ol analytical standard
- Benzo[pqr]tetraphen-3-ol-¹³C₆ internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (C18, 100 mg, 3 mL)

Sample Preparation A solid-phase extraction (SPE) method was employed for sample clean-up and concentration.

- **Conditioning:** The C18 SPE cartridge was conditioned with 3 mL of methanol followed by 3 mL of water.

- **Loading:** The sample (e.g., 1 mL of plasma or tissue homogenate) was spiked with the internal standard and loaded onto the conditioned SPE cartridge.
- **Washing:** The cartridge was washed with 3 mL of 10% methanol in water to remove interferences.
- **Elution:** The analyte and internal standard were eluted with 2 mL of acetonitrile.
- **Evaporation and Reconstitution:** The eluate was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase.

LC-MS/MS Analysis The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reversed-phase column (2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	40% B to 95% B over 5 min, hold at 95% B for 2 min, return to 40% B and equilibrate for 3 min
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Benzo[pqr]tetraphen-3-ol	269.1	241.1	25
Benzo[pqr]tetraphen-3-ol- ¹³ C ₆ (IS)	275.1	247.1	25

Results and Discussion

Method Performance The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Benzo[pqr]tetraphen-3-ol.

Quantitative Data Summary

Parameter	Result
Linearity (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Upper Limit of Quantification (ULOQ)	100 ng/mL
Accuracy (% bias)	Within $\pm 15\%$
Precision (% RSD)	< 15%
Recovery	> 85%

Protocols

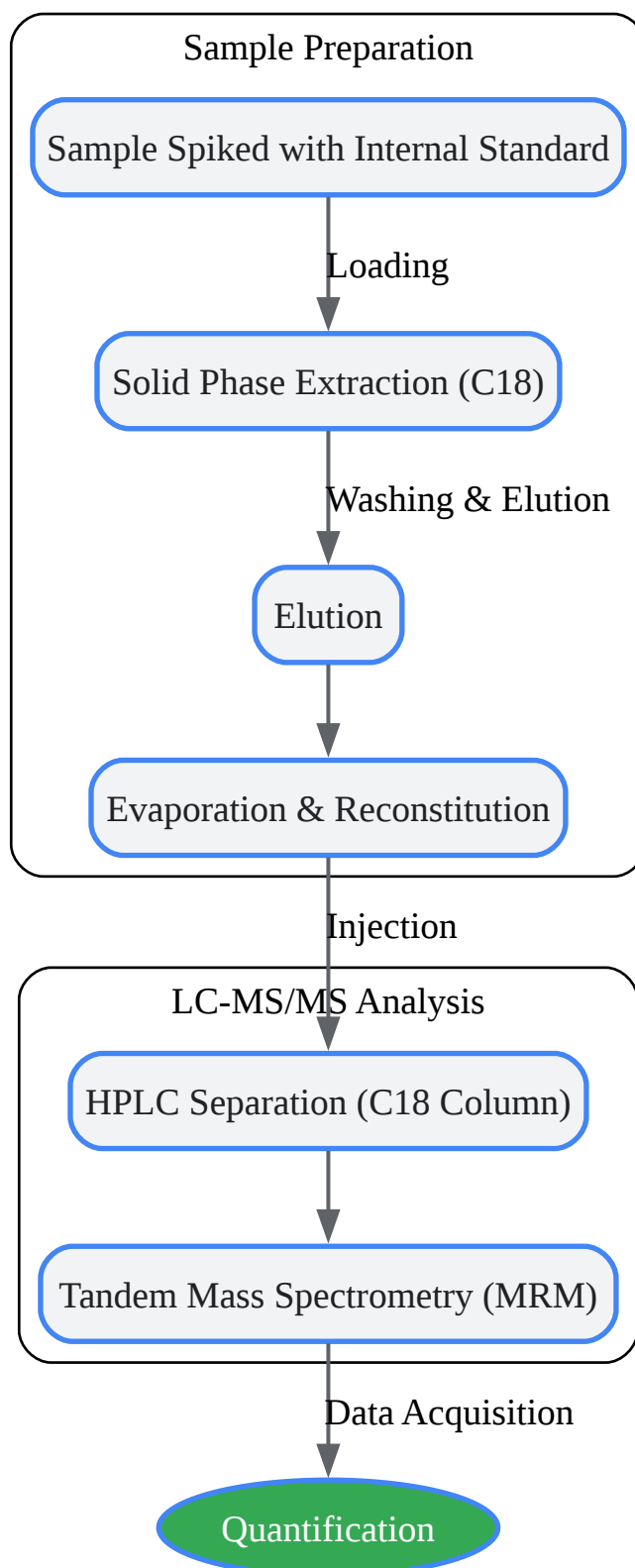
Protocol 1: Preparation of Calibration Standards and Quality Control Samples

- Prepare a stock solution of Benzo[pqr]tetrphen-3-ol (1 mg/mL) in methanol.
- Perform serial dilutions of the stock solution to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
- Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 8, and 80 ng/mL).
- Prepare a stock solution of the internal standard, Benzo[pqr]tetrphen-3-ol- $^{13}\text{C}_6$ (1 mg/mL), and a working solution (e.g., 100 ng/mL).

Protocol 2: Sample Extraction

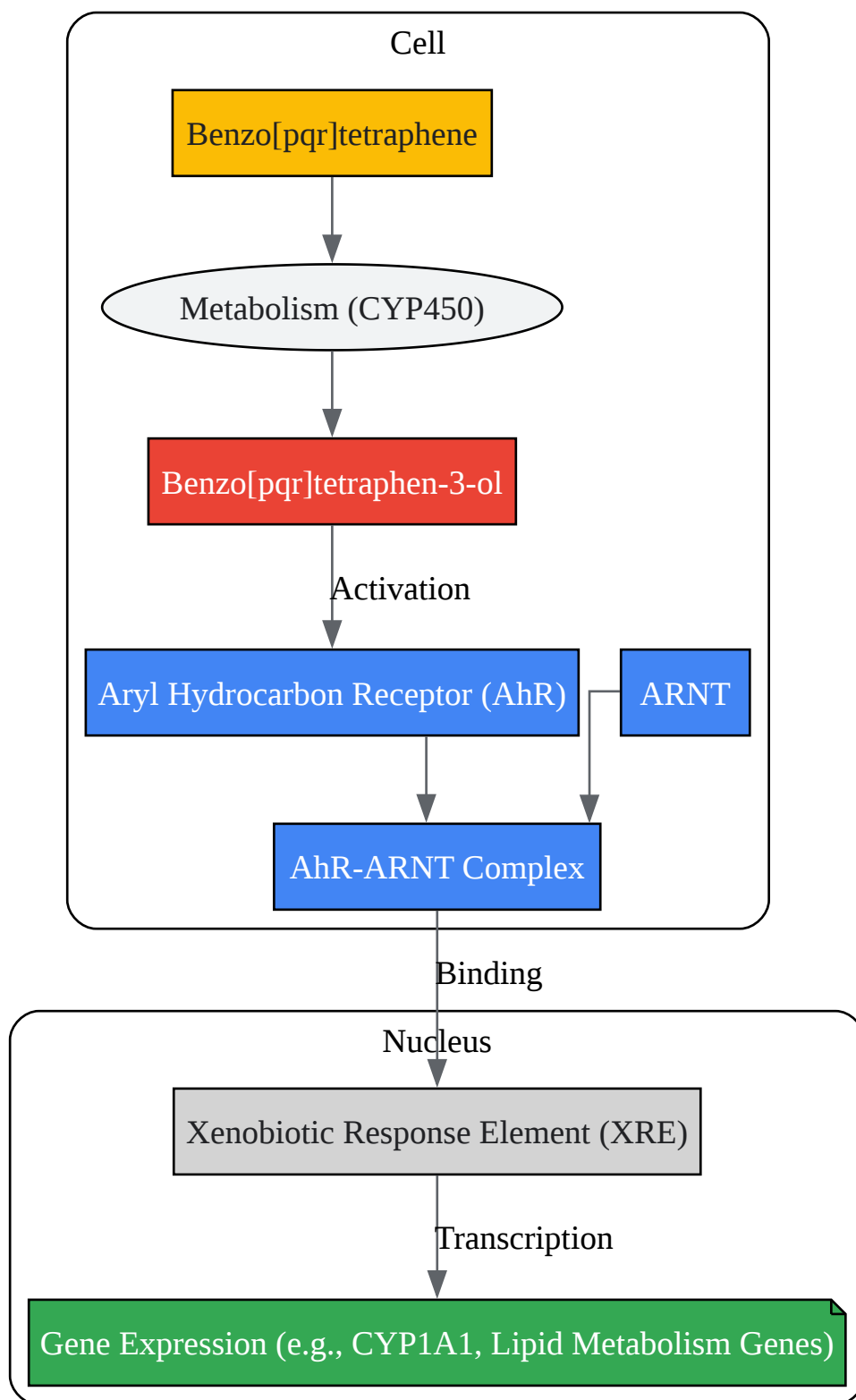
- Pipette 100 μL of the sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
- Add 10 μL of the internal standard working solution.
- Vortex for 10 seconds.
- Proceed with the SPE procedure as described in the "Sample Preparation" section.

Visualizations



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Caption: Experimental workflow for the LC-MS/MS analysis of Benzo[*pqr*]tetrapihen-3-ol.



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Caption: Putative signaling pathway of Benzo[pqr]tetraphen-3-ol via the Aryl Hydrocarbon Receptor.

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